![molecular formula C8H11ClN2O B13045370 5,6,7,8-Tetrahydropyrrolo[3,2-C]azepin-4(1H)-one hcl](/img/structure/B13045370.png)
5,6,7,8-Tetrahydropyrrolo[3,2-C]azepin-4(1H)-one hcl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,6,7,8-Tetrahydropyrrolo[3,2-C]azepin-4(1H)-one hydrochloride is a heterocyclic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fused pyrrole and azepine ring system. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-Tetrahydropyrrolo[3,2-C]azepin-4(1H)-one hydrochloride typically involves the cyclization of appropriate precursors. One common method starts with the reaction of pyrrole with perhydroazepine derivatives. This reaction is often catalyzed by para-toluene sulphonic acid (p-TsOH), which facilitates the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The hydrochloride salt is typically formed by treating the free base with hydrochloric acid.
化学反应分析
Types of Reactions
5,6,7,8-Tetrahydropyrrolo[3,2-C]azepin-4(1H)-one hydrochloride undergoes various chemical reactions, including:
Substitution: Halogenated derivatives can undergo nucleophilic substitution reactions, where the halogen is replaced by other nucleophiles.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride is commonly used for the reduction of the compound.
Substitution: Various nucleophiles, such as amines or thiols, can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
Reduction: The major products are 1,2-diaryl-4,6,7,8(5H)-tetrahydropyrrolo[3,2-C]azepines.
Substitution: The products depend on the nucleophile used but typically involve the replacement of a halogen atom with the nucleophile.
科学研究应用
5,6,7,8-Tetrahydropyrrolo[3,2-C]azepin-4(1H)-one hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
作用机制
The mechanism of action of 5,6,7,8-Tetrahydropyrrolo[3,2-C]azepin-4(1H)-one hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
Pyrrolo[2,3-d]azepine: Another heterocyclic compound with a similar ring structure.
1,2-Diaryl-4,6,7,8(5H)-tetrahydropyrrolo[3,2-C]azepines: Products of the reduction of 5,6,7,8-Tetrahydropyrrolo[3,2-C]azepin-4(1H)-one hydrochloride.
Uniqueness
5,6,7,8-Tetrahydropyrrolo[3,2-C]azepin-4(1H)-one hydrochloride is unique due to its specific ring fusion and the presence of the hydrochloride salt, which enhances its solubility and applicability in various research fields.
属性
分子式 |
C8H11ClN2O |
|---|---|
分子量 |
186.64 g/mol |
IUPAC 名称 |
5,6,7,8-tetrahydro-1H-pyrrolo[3,2-c]azepin-4-one;hydrochloride |
InChI |
InChI=1S/C8H10N2O.ClH/c11-8-6-3-5-9-7(6)2-1-4-10-8;/h3,5,9H,1-2,4H2,(H,10,11);1H |
InChI 键 |
OPSFMQCHXUQWPK-UHFFFAOYSA-N |
规范 SMILES |
C1CC2=C(C=CN2)C(=O)NC1.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Tert-butyl 7-(3-methoxy-4-(methoxycarbonyl)phenyl)-4,7-diazaspiro[2.5]octane-4-carboxylate](/img/structure/B13045291.png)

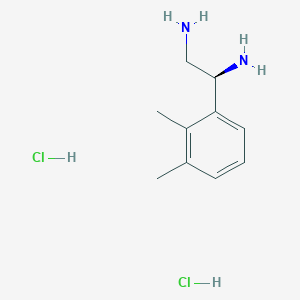
![1-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine 2HCl](/img/structure/B13045303.png)
![2-Benzyl 9-ethyl 7-benzyl-2,7-diazaspiro[4.4]nonane-2,9-dicarboxylate](/img/structure/B13045308.png)
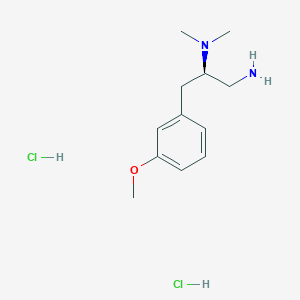
![(3R)-7-Bromo-6-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13045328.png)
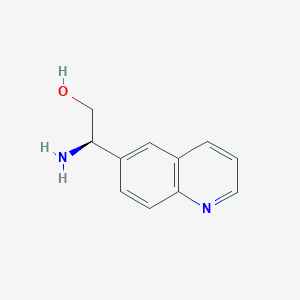
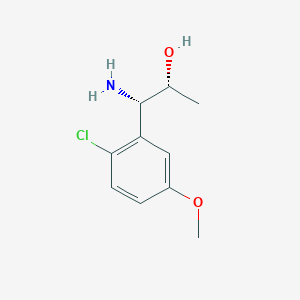
![(3-Methyl-[1,2,4]triazolo[4,3-A]pyridin-8-YL)methanol](/img/structure/B13045341.png)
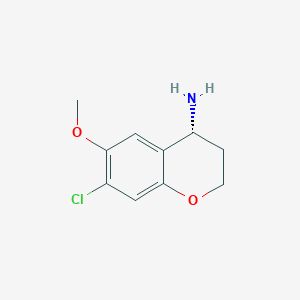

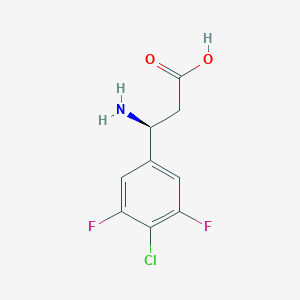
![1-(5-(Trifluoromethyl)pyridin-2-YL)-3-azabicyclo[3.1.0]hexane hcl](/img/structure/B13045351.png)
